Dalpiciclib

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

cyclin-dependent kinase 4 and 6 inhibito

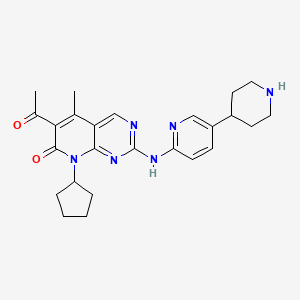

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLSPUSUBJWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637781-04-4 | |

| Record name | Dalpiciclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637781044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DALPICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZHA5P4PFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Trajectory of Dalpiciclib (SHR6390): From Discovery to Clinical Validation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dalpiciclib (SHR6390) is a novel, orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it represents a significant advancement in the landscape of targeted cancer therapies, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[3] By targeting the core machinery of the cell cycle, this compound effectively induces G1 phase arrest, thereby inhibiting the proliferation of cancer cells.[4] This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing key preclinical and clinical milestones, experimental methodologies, and quantitative data.

Discovery and Preclinical Development

The journey of this compound began with the identification of SHR6390 as a potent and selective dual inhibitor of CDK4 and CDK6. Preclinical investigations were designed to characterize its mechanism of action, evaluate its anti-tumor efficacy in various cancer models, and establish a preliminary safety profile.

In Vitro Efficacy

A battery of in vitro studies demonstrated the potent anti-proliferative activity of this compound across a panel of human cancer cell lines.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CDK4 | - | 12.4 | [1] |

| CDK6 | - | 9.9 | [1] |

| Eca 109 | Esophageal Squamous Cell Carcinoma | Sensitive (exact value not specified) | [5] |

| Eca 9706 | Esophageal Squamous Cell Carcinoma | Resistant (exact value not specified) | [5] |

| KYSE-510 | Esophageal Squamous Cell Carcinoma | Data not specified | [5] |

| MCF7 | Breast Cancer | 115.4 | [5] |

| MCF7/TR (Tamoxifen-Resistant) | Breast Cancer | 229.5 | [5] |

| BT-474/T (Trastuzumab-Resistant) | Breast Cancer | 210.7 | [5] |

Cell Proliferation Assay:

-

Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and treated with escalating concentrations of this compound (e.g., 0-4 μM or 0-10 μM) for a specified duration (e.g., 72 hours or 6 days).[5]

-

Viability Assessment: Cell viability was determined using standard methods such as the MTT or CellTiter-Glo assay.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis of Phosphorylated Retinoblastoma Protein (pRb):

-

Cell Lysis: Treated cells were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies against pRb (e.g., Ser780) and total Rb, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

The anti-tumor activity of this compound was further evaluated in various human tumor xenograft models.

Table 2: Summary of In Vivo Xenograft Studies

| Xenograft Model | Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |

| COLO 205 | Colon Cancer | Balb/cA-nude mice | 37.5, 75, 150 mg/kg, oral gavage, once daily | Dose-dependent tumor growth inhibition. At 150 mg/kg, regression of all tumor xenografts was observed. | [6] |

| U-87 MG | Glioblastoma | Balb/cA-nude mice | 37.5, 75, 150 mg/kg, oral gavage, once daily | Dose-dependent tumor growth inhibition. At 150 mg/kg, regression of all tumor xenografts was observed. | [6] |

| ES-2 | Ovarian Cancer | Not specified | Not specified | Not specified | [1] |

| MCF7/ARO | Breast Cancer | Nude mice | 75, 150 mg/kg, oral gavage, once daily | Dose-dependent tumor growth inhibition. | [6] |

| ESCC Xenografts | Esophageal Squamous Cell Carcinoma | Not specified | 150 mg/kg, oral gavage, once weekly for 3 weeks | Showed anti-tumor activity. Synergistic effects with paclitaxel or cisplatin. | [5] |

Human Tumor Xenograft Model:

-

Animal Model: Female athymic nude mice (e.g., Balb/cA) were used.

-

Tumor Implantation: Human tumor cells were subcutaneously injected into the flanks of the mice.

-

Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally via gavage at specified doses and schedules.[5]

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Toxicity Assessment: Animal body weight and general health were monitored throughout the study.

Clinical Development

The clinical development of this compound has progressed through a series of well-designed clinical trials, primarily focusing on patients with advanced breast cancer.

Phase I: Dose Escalation and Safety (NCT02684266)

This first-in-human, open-label, dose-escalation study was conducted in Chinese patients with advanced breast cancer to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound.[7][8]

Table 3: Key Data from the Phase I Trial (NCT02684266)

| Parameter | Value | Reference |

| Patient Population | 40 Chinese patients with HR+/HER2- advanced breast cancer | [7] |

| Dose Escalation | 25 mg to 175 mg, once daily, 3 weeks on/1 week off | [7] |

| MTD | Not reached | [7] |

| RP2D | 150 mg once daily, 3 weeks on/1 week off | [8] |

| Disease Control Rate (DCR) at 150 mg | 80.0% (95% CI: 44.4–97.5) | [8] |

| Median PFS at 150 mg | 8.4 months (95% CI: 2.1–not reached) | [8] |

| Most Common Grade 3/4 AEs | Neutropenia (52.5%), Leukopenia (35.0%) | [8] |

Study Design:

-

A standard 3+3 dose-escalation design was employed.

-

Patients received a single dose of this compound in the first week, followed by continuous daily dosing for three weeks, and a one-week rest period in a 28-day cycle.[8]

Phase Ib: Combination Therapy (NCT03481998)

This multicenter, open-label, multi-cohort Phase Ib trial evaluated the safety and tolerability of this compound in combination with letrozole/anastrozole or fulvestrant in patients with HR+/HER2- advanced breast cancer.[9]

Table 4: Efficacy Results from the Phase Ib Trial (NCT03481998) with this compound 150 mg

| Combination Therapy | Patient Population | ORR | Median PFS | Reference |

| + Letrozole/Anastrozole | Untreated for advanced disease | 67.6% (95% CI 49.5–82.6) | 24.1 months (95% CI 16.9–46.0) | [9] |

| + Fulvestrant | Progressing after endocrine therapy | 53.3% (95% CI 26.6–78.7) | 16.7 months (95% CI 1.9–24.1) | [9] |

Phase III: Pivotal Trials

This randomized, double-blind, placebo-controlled Phase III trial investigated the efficacy and safety of this compound plus fulvestrant in patients with HR+/HER2- advanced breast cancer who had relapsed or progressed on prior endocrine therapy.[2][10][11]

Table 5: Key Results from the DAWNA-1 Trial

| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |

| Median PFS (months) | 15.7 | 7.2 | 0.42 (0.31–0.58) | < 0.0001 | [11] |

| ORR | 27.0% | 20.0% | - | - | [11] |

| Most Common Grade 3/4 AEs | Neutropenia (84.2%), Leukopenia (62.1%) | - | - | - | [10] |

This randomized, double-blind, placebo-controlled Phase III trial evaluated this compound in combination with letrozole or anastrozole as a first-line treatment for patients with HR+/HER2- advanced breast cancer.[12][13]

Table 6: Key Results from the DAWNA-2 Trial

| Endpoint | This compound + Letrozole/Anastrozole | Placebo + Letrozole/Anastrozole | Hazard Ratio (95% CI) | p-value | Reference |

| Median PFS (months) | 30.6 | 18.2 | 0.51 (0.38-0.69) | < 0.0001 | [13] |

| ORR (Investigator Assessed) | 57.4% | 47.7% | - | 0.0233 | [13] |

| Most Common Grade 3/4 AEs | Neutropenia, Leukopenia | - | - | - | [13] |

Mechanism of Action: The CDK4/6 Signaling Pathway

This compound exerts its anti-tumor effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition of the cell cycle.

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Conclusion

This compound (SHR6390) has demonstrated a robust and consistent anti-tumor profile from preclinical studies through to large-scale Phase III clinical trials. Its development timeline showcases a systematic and successful progression, establishing it as a valuable therapeutic option for patients with HR+/HER2- advanced breast cancer. The comprehensive data gathered to date underscores its efficacy and manageable safety profile, solidifying its place within the armamentarium of CDK4/6 inhibitors. Further research will likely explore its potential in other cancer types and in combination with other novel agents.

References

- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esmo.org [esmo.org]

- 3. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A mass balance study of [14C]SHR6390 (this compound), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound or placebo plus fulvestrant in hormone receptor-positive and HER2-negative advanced breast cancer: a randomized, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. This compound plus letrozole or anastrozole versus placebo plus letrozole or anastrozole as first-line treatment in patients with hormone receptor-positive, HER2-negative advanced breast cancer (DAWNA-2): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

Dalpiciclib: A Technical Guide to its Chemical Properties, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalpiciclib (formerly SHR6390) is a potent and selective small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] By targeting the core machinery of the cell cycle, this compound has emerged as a significant therapeutic agent in the management of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2][4] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC name, mechanism of action, and relevant preclinical data. Furthermore, it outlines detailed experimental protocols for key assays used to characterize its activity and provides a visual representation of its target signaling pathway.

Chemical Structure and IUPAC Name

This compound is a pyrido[2,3-d]pyrimidin-7-one derivative with the following chemical identity:

-

IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one[4]

-

Chemical Formula: C₂₅H₃₀N₆O₂

-

Molecular Weight: 446.55 g/mol

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C[4] |

| InChI | InChI=1S/C25H30N6O2/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30)[4] |

Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its anti-neoplastic effects by selectively inhibiting the kinase activity of CDK4 and CDK6.[3] These kinases are pivotal regulators of the G1 phase of the cell cycle, responsible for the transition into the S phase where DNA replication occurs.

The canonical pathway involves the binding of D-type cyclins to CDK4/6, forming an active complex. This complex then phosphorylates the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Phosphorylation of pRb by the CDK4/6-cyclin D complex leads to its inactivation and the release of E2F, thereby allowing the transcription of target genes and progression of the cell cycle.

This compound, by inhibiting CDK4 and CDK6, prevents the phosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, keeping E2F sequestered and ultimately leading to a G1 cell cycle arrest. This cytostatic effect prevents tumor cell proliferation.

Quantitative Pharmacological Data

This compound demonstrates high potency and selectivity for CDK4 and CDK6. The following table summarizes key in vitro activity data.

Table 2: In Vitro Inhibitory Activity of this compound and Comparators

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound | CDK4 | 12.4 | [3] |

| CDK6 | 9.9 | [3] | |

| Palbociclib | CDK4 | 11 | [5] |

| CDK6 | 15 | [5] | |

| Ribociclib | CDK4 | 10 | [5] |

| CDK6 | 39 | [5] | |

| Abemaciclib | CDK4 | 2 | |

| CDK6 | 10 |

Experimental Protocols

In Vitro CDK4/6 Kinase Assay for IC₅₀ Determination

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

-

Retinoblastoma (Rb) protein substrate

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, Rb substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme.

-

Incubate for 20 minutes at 30°C.

-

Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 0.5% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of pRb and E2F Downstream Targets

This protocol describes the detection of phosphorylated Rb (pRb) and downstream E2F target gene expression to confirm the mechanism of action of this compound in a cellular context.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pRb (Ser780), anti-total Rb, anti-E2F1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MCF-7 cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for 24 hours.

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pRb) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells and allow them to attach overnight.

-

Treat cells with this compound or DMSO for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is expected with this compound treatment.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in various preclinical xenograft models. For instance, in models of HR-positive breast cancer, oral administration of this compound led to tumor growth inhibition.[3]

Experimental Workflow for a Xenograft Study

Conclusion

This compound is a highly potent and selective CDK4/6 inhibitor with a well-defined mechanism of action centered on the induction of G1 cell cycle arrest. Its chemical properties and robust preclinical data, both in vitro and in vivo, have established it as a significant therapeutic agent in oncology. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other CDK4/6 inhibitors in a research setting.

References

- 1. This compound in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Oral Bioavailability of Dalpiciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib (also known as SHR6390) is a novel, orally administered, and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By targeting the CDK4/6-retinoblastoma (Rb) pathway, this compound induces G1 phase cell cycle arrest and has demonstrated significant anti-tumor activity in various preclinical cancer models.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and oral bioavailability of this compound, based on available scientific literature. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Pharmacokinetic Profile

The preclinical pharmacokinetic profile of this compound has been primarily characterized in mouse models, demonstrating favorable properties that support its oral administration.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in plasma and tumor tissue following a single oral administration in a xenograft mouse model.

| Parameter | Plasma | Tumor Tissue |

| Dose | 75 mg/kg | 75 mg/kg |

| Tmax (h) | 0.5 | ~2 |

| Cmax | 2305 ng/mL | 11067 ng/g |

| t1/2 (h) | ~3 | 8.6 |

| Animal Model | COLO 205 Xenograft Mice | COLO 205 Xenograft Mice |

Data extracted from Long, F., et al. (2019). Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science, 110(4), 1420–1430.

Experimental Protocols

This section details the methodology employed in the key preclinical pharmacokinetic study of this compound.

Pharmacokinetic Analysis in Xenograft Mice

Objective: To determine the pharmacokinetic profile of this compound in plasma and tumor tissue.

Animal Model: Female BALB/c nude mice bearing COLO 205 human colorectal cancer xenografts.

Dosing:

-

A single oral dose of 75 mg/kg of this compound was administered to the tumor-bearing mice.

Sample Collection:

-

Blood and tumor tissue samples were collected at various time points post-administration.

Analytical Method:

-

The concentration of this compound in plasma and tumor tissue was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Parameter Calculation:

-

Standard non-compartmental analysis was used to determine the key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).

Metabolism and Transporter Interactions

Understanding the metabolic pathways and transporter interactions of a drug candidate is crucial for predicting its in vivo behavior and potential drug-drug interactions.

Metabolism

In vivo studies have indicated that this compound is primarily metabolized in the liver.[1] The major enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1]

Transporter Interaction

Preclinical in vivo studies have shown that this compound is a substrate of P-glycoprotein (P-gp), an efflux transporter.[1] This interaction may have implications for the drug's distribution, particularly across the blood-brain barrier, where P-gp is highly expressed.[1] A preclinical tissue distribution study in rats indicated that while this compound was widely distributed in various tissues, it had limited brain penetration.[1]

Discussion and Future Directions

The available preclinical data indicate that this compound possesses favorable pharmacokinetic properties for an orally administered anti-cancer agent. It achieves high concentrations in tumor tissue relative to plasma, a desirable characteristic for targeted cancer therapy. The primary metabolism by CYP3A4 and its interaction with P-gp are important considerations for potential drug-drug interactions in future clinical development.

Further preclinical studies would be beneficial to provide a more complete picture of this compound's pharmacokinetic profile. Specifically, data on the absolute oral bioavailability in different species, as well as pharmacokinetic studies in non-rodent models such as dogs, would be valuable for interspecies scaling and prediction of human pharmacokinetics. The results of the unpublished tissue distribution study in rats, once available, will provide further insights into the disposition of this compound.

Conclusion

This compound demonstrates a promising preclinical pharmacokinetic profile, characterized by good oral absorption and significant tumor penetration in a mouse xenograft model. Its metabolism is primarily mediated by CYP3A4, and it is a substrate for the P-gp efflux transporter. These findings support the continued clinical development of this compound as a potential new therapy for various cancers. Further preclinical investigation into its absolute bioavailability and pharmacokinetics in other species will be instrumental in optimizing its clinical use.

References

- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and disposition of dalcetrapib in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antineoplastic Activity of Dalpiciclib: A Technical Guide

Introduction

Dalpiciclib (also known as SHR6390) is a novel, orally administered, highly selective small-molecule inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2][3] Developed in China, it has demonstrated significant antineoplastic potency in a range of preclinical models, primarily through a retinoblastoma protein (Rb)-dependent mechanism.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies that have characterized the antitumor activity of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound selectively targets CDK4 and CDK6, key regulators of the cell cycle.[4] In many cancers, the CDK4/6-Cyclin D-Rb-E2F pathway is dysregulated, leading to uncontrolled cell proliferation.[1][4] this compound intervenes by inhibiting CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma protein (Rb).[1][4] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor.[4][5] The sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, effectively inducing G1 phase arrest and inhibiting tumor cell proliferation.[6][7][8] Preclinical studies confirm that this compound's activity is potent in Rb-positive tumor cells, with a concomitant reduction in the levels of phosphorylated Rb.[1][6]

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibitory activity in both enzymatic and cell-based assays, which translates to significant antitumor effects in vivo.

Table 1: Enzymatic Inhibitory Activity

| Target | IC₅₀ (nM) | Citation |

| CDK4 | 12.4 | [3] |

| CDK6 | 9.9 | [3] |

Table 2: In Vitro Antiproliferative Activity

This compound has shown potent antiproliferative activity across a wide range of human cancer cell lines that are positive for Rb protein.[6][9]

| Cell Line | Cancer Type | IC₅₀ (nM) | Citation |

| MCF-7 | Breast Cancer (ER+) | Data not specified, but potent activity noted | [9] |

| COLO 205 | Colorectal Cancer | Data not specified, but potent activity noted | [9] |

| U-87 MG | Glioblastoma | Data not specified, but potent activity noted | [9] |

| Various | Rb-positive cell lines | Potent activity across a wide range | [6][7] |

Note: Specific IC₅₀ values for a broad panel of cell lines are detailed in the primary publication by Long F, et al. (2019), which is referenced in the search results.[1]

Table 3: In Vivo Antitumor Efficacy in Human Tumor Xenograft Models

Once-daily oral administration of this compound resulted in dose-dependent tumor growth inhibition (TGI) and, in some cases, marked tumor regression.[9] Its in vivo potency was found to be equivalent or slightly better than that of palbociclib.[3][9]

| Xenograft Model | Cancer Type | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI) | Outcome | Citation |

| U-87 MG | Glioblastoma | 37.5 | 53% | Inhibition | [9] |

| U-87 MG | Glioblastoma | 75 | 86% | Inhibition | [9] |

| U-87 MG | Glioblastoma | 150 | 133% | Regression | [9] |

| COLO 205 | Colorectal Cancer | Not specified | Not specified | Regression | [9] |

| MCF-7 | Breast Cancer (ER+) | Not specified | Not specified | Regression | [9] |

Experimental Protocols

The following sections describe the generalized methodologies for key preclinical experiments used to evaluate this compound.

Cell Proliferation Assay

To determine the antiproliferative activity of this compound, a sulforhodamine B (SRB) or MTT assay is typically employed.

-

Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a period of 72 to 96 hours.[10]

-

Cell Fixation & Staining: After incubation, cells are fixed (e.g., with trichloroacetic acid) and stained with SRB, which binds to cellular proteins.

-

Measurement: The bound dye is solubilized, and the absorbance is read on a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined using non-linear regression analysis.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to assess the effect of this compound on cell cycle distribution.

-

Treatment: Cells are treated with this compound or a vehicle control for 24 to 48 hours.

-

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified to determine if the drug induces arrest at a specific phase, such as the G1 arrest expected for a CDK4/6 inhibitor.[6][10]

Western Blot Analysis

This technique is used to measure the levels of specific proteins, particularly the phosphorylation status of Rb, to confirm the mechanism of action.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-Actin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[10][11]

-

Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels. A reduction in the p-Rb/total Rb ratio confirms target engagement.[6]

Human Tumor Xenograft Model

In vivo studies are critical for evaluating the antitumor efficacy of this compound in a physiological context.

-

Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into groups and treated orally with this compound at various doses or a vehicle control, typically once daily.[9]

-

Monitoring: Tumor volume and animal body weight are measured regularly. Tumor volume is often calculated using the formula: (Length × Width²)/2.

-

Efficacy Evaluation: At the end of the study, the TGI is calculated. In some cases, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-Rb) to confirm target inhibition in the tumor tissue.[7][9]

Overcoming Therapeutic Resistance

Preclinical studies have also explored this compound's activity in models of acquired resistance to other therapies. This compound has been shown to overcome resistance to endocrine therapy (e.g., tamoxifen) in ER-positive breast cancer models and to HER2-targeting antibodies in HER2-positive models.[6][12] Furthermore, it demonstrates remarkable synergistic antitumor activity when combined with endocrine therapy.[6][7]

Conclusion

The comprehensive preclinical data for this compound (SHR6390) strongly support its role as a potent and selective CDK4/6 inhibitor. Through its targeted mechanism of inducing G1 cell cycle arrest via inhibition of Rb phosphorylation, this compound demonstrates significant antineoplastic activity in both in vitro and in vivo models of various cancers, particularly those that are Rb-proficient.[1][6][9] Its favorable efficacy, including the ability to cause tumor regression and overcome resistance to other targeted therapies, provided a solid rationale for its advancement into clinical trials.[3][9]

References

- 1. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esmo.org [esmo.org]

- 3. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Isethionate? [synapse.patsnap.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Combined With Pyrotinib and Letrozole in Women With HER2-Positive, Hormone Receptor-Positive Metastatic Breast Cancer (LORDSHIPS): A Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

Dalpiciclib's Impact on the G1-S Phase Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and division.[1] Dysregulation of this transition is a hallmark of cancer, leading to uncontrolled cellular proliferation.[2][3] Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of this checkpoint.[4] Dalpiciclib (SHR6390) is a novel, orally administered, small-molecule inhibitor that demonstrates high selectivity for CDK4 and CDK6, representing a targeted therapeutic strategy to restore cell cycle control.[2][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on the G1-S transition, and the key experimental protocols used for its evaluation.

Core Mechanism of Action: Reinstating the G1 Checkpoint

This compound exerts its anti-tumor activity by specifically targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is a central control system for the G1-S transition.[6]

-

Inhibition of CDK4/6 Kinase Activity : In a normal G1 phase, mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins form active complexes with CDK4 and CDK6.[5][7] this compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of functional Cyclin D-CDK4/6 complexes.[8]

-

Prevention of Retinoblastoma (Rb) Protein Phosphorylation : The primary substrate of the active Cyclin D-CDK4/6 complex is the retinoblastoma tumor suppressor protein (Rb).[7][9] The kinase activity of CDK4/6 leads to the hyperphosphorylation of Rb.[2] this compound's inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state.[4][9]

-

Sequestration of E2F Transcription Factors : Hypophosphorylated Rb binds to the E2F family of transcription factors.[2][4] This binding prevents E2F from activating the transcription of a suite of genes essential for DNA synthesis and entry into the S phase (e.g., cyclins E and A, thymidine kinase, and dihydrofolate reductase).

-

Induction of G1 Cell Cycle Arrest : By keeping the E2F-regulated transcriptional program silenced, this compound effectively blocks the cell from passing the G1 restriction point. This results in a sustained G1 phase arrest, thereby halting cellular proliferation.[7][9] This cytostatic effect is particularly potent in cancer cells that are dependent on the CDK4/6-Rb pathway for growth, such as hormone receptor-positive (HR+) breast cancer.[2]

Signaling Pathway Visualization

The following diagram illustrates the G1-S transition pathway and the point of inhibition by this compound.

Quantitative Efficacy Data

The potency and efficacy of this compound have been quantified through various preclinical and clinical assays. The data below summarizes key findings.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ (Kinase Activity) | Cyclin D1/CDK4 | 12.4 nM | [2][7][10] |

| Cyclin D3/CDK6 | 9.9 nM | [2][7][10] | |

| IC₅₀ (Cell Proliferation) | MCF-7 (HR+ Breast Cancer) | 115.4 nM | [10] |

| BT-474 (HR+/HER2+ Breast Cancer) | 210.7 nM | [10] | |

| Cell Cycle Effect | Ki-67 Expression Change (Baseline vs. 2 weeks) | 17.5% to 1.8% | [3] |

| Clinical Endpoint | Complete Cell Cycle Arrest (CCCA) Rate (at 2 weeks) | 75% - 86.7% | [3][11] |

Key Experimental Methodologies

Evaluating the effect of this compound on the G1-S transition involves a series of established molecular and cellular biology techniques.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the preclinical assessment of a CDK4/6 inhibitor like this compound.

Protocol: In Vitro CDK4/6 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on CDK4 and CDK6 enzymatic activity.

-

Reagents & Materials : Recombinant human Cyclin D1/CDK4 and Cyclin D3/CDK6 enzymes, Rb protein C-terminal fragment (substrate), ATP, this compound serial dilutions, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure : a. Prepare a reaction plate by adding kinase buffer, substrate solution, and serially diluted this compound to appropriate wells. b. Initiate the kinase reaction by adding a mixture of the CDK4/6 enzyme and ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation. d. Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. Luminescent-based systems like ADP-Glo add a reagent that converts ADP to ATP, which then drives a luciferase reaction. e. Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the kinase activity.

Protocol: Cell Cycle Analysis by Flow Cytometry

This method measures the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Reagents & Materials : Cancer cell lines (e.g., MCF-7), cell culture medium, this compound, phosphate-buffered saline (PBS), trypsin, 70% ethanol (ice-cold), and a DNA staining solution (e.g., PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A).

-

Procedure : a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-48 hours). c. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation. d. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. e. Wash the fixed cells with PBS to remove the ethanol. f. Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes. g. Analyze the samples on a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Compare the cell cycle distribution between this compound-treated and control samples to quantify the G1 arrest.

Protocol: Western Blotting for Rb Phosphorylation

This technique is used to detect changes in the phosphorylation status of Rb, a direct downstream target of CDK4/6.

-

Reagents & Materials : Treated cell pellets, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantitation assay (e.g., BCA assay), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) substrate.

-

Procedure : a. Lyse the cell pellets on ice and clarify the lysate by centrifugation. b. Determine the protein concentration of each sample. c. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. d. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. g. Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C with gentle agitation. h. Wash the membrane multiple times with TBST. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again with TBST. k. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. l. Strip the membrane (if necessary) and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Data Analysis : Quantify the band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal to determine the relative level of Rb phosphorylation. A significant decrease in this ratio in this compound-treated samples indicates effective target engagement.

Conclusion

This compound is a potent and selective inhibitor of CDK4/6 that effectively induces G1 cell cycle arrest. Its mechanism of action is centered on preventing the phosphorylation of the Rb protein, which maintains the repression of E2F-mediated gene transcription required for S-phase entry. The quantitative data from both preclinical and clinical studies demonstrate its efficacy in halting cell proliferation in a targeted, Rb-dependent manner. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the molecular and cellular effects of this compound and other CDK4/6 inhibitors in drug development and cancer research.

References

- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical efficacy and therapy response prediction of neoadjuvant this compound plus letrozole in postmenopausal patients with HR+/HER2- stage II-III breast cancer (DARLING 01): a single-arm, open-label, exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound Isethionate used for? [synapse.patsnap.com]

- 4. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esmo.org [esmo.org]

- 6. researchgate.net [researchgate.net]

- 7. The emerging CDK4/6 inhibitor for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A mass balance study of [14C]SHR6390 (this compound), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Efficacy, Safety, and Biomarkers of Neoadjuvant this compound (CDK4/6 inhibitor) plus Aromatase Inhibitors in Operable HER2‐Negative Luminal B Breast Cancer: A Prospective, Single‐Center, Single‐Arm, Phase II Trial (DANCER) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ctDNA-Guided De-Escalation of Adjuvant Chemotherapy With this compound in HR-Positive/HER2-Negative Breast Cancer | MedPath [trial.medpath.com]

Methodological & Application

Application Notes and Protocols for Detecting pRb Levels Following Dalpiciclib Treatment using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of total and phosphorylated Retinoblastoma protein (pRb) levels in cancer cell lines following treatment with Dalpiciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The protocol outlines the experimental workflow from cell culture and drug treatment to protein extraction, Western blotting, and data analysis. Representative data is presented to illustrate the expected outcomes of this compound treatment on pRb phosphorylation at key serine residues. Furthermore, signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the underlying biological mechanisms and laboratory procedures.

Introduction

The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle.[1] Its function is tightly regulated by phosphorylation mediated by cyclin-dependent kinases (CDKs). In many cancers, the CDK4/6-cyclin D pathway is hyperactivated, leading to constitutive phosphorylation and inactivation of pRb, which in turn releases the E2F transcription factor and promotes uncontrolled cell proliferation.[2]

This compound is a potent and selective inhibitor of CDK4/6.[3] By inhibiting CDK4/6, this compound prevents the phosphorylation of pRb, maintaining it in its active, hypophosphorylated state.[2][3] This leads to the sequestration of E2F, cell cycle arrest at the G1 phase, and suppression of tumor growth.[2] Therefore, monitoring the phosphorylation status of pRb is a key pharmacodynamic biomarker for assessing the efficacy of this compound and other CDK4/6 inhibitors. Western blotting is a widely used and effective method for this purpose.

This application note provides a comprehensive protocol for performing a Western blot to analyze total pRb and phosphorylated pRb levels at serine 780 (Ser780), serine 795 (Ser795), and serines 807/811 (Ser807/811) in response to this compound treatment.

Signaling Pathway

The following diagram illustrates the Cyclin D-CDK4/6-pRb pathway and the mechanism of action of this compound.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human breast cancer cell lines such as MCF-7 (pRb-positive) or MDA-MB-231 (pRb-positive).

-

This compound: (Appropriate vendor)

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS): pH 7.4

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Kit: BCA (Bicinchoninic acid) assay kit.

-

SDS-PAGE Gels: 4-15% gradient polyacrylamide gels.

-

Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.[4]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[5]

-

Primary Antibodies:

-

Rabbit anti-phospho-pRb (Ser780)

-

Rabbit anti-phospho-pRb (Ser795)

-

Rabbit anti-phospho-pRb (Ser807/811)

-

Mouse anti-total pRb

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.

-

Imaging System: Chemiluminescence imager.

Procedure

1. Cell Culture and this compound Treatment:

-

Culture MCF-7 or MDA-MB-231 cells in their recommended growth medium until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500 nM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.

2. Protein Extraction:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Use separate membranes for each phospho-specific antibody and the total pRb antibody.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the intensity of the phospho-pRb bands to the total pRb band and the loading control (β-actin or GAPDH).

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol.

Data Presentation

The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on pRb phosphorylation in MCF-7 cells after 48 hours of treatment. Data is presented as the relative band intensity normalized to the loading control and then to the untreated control.

Table 1: Effect of this compound on Phospho-pRb (Ser780) Levels

| This compound (nM) | Relative p-pRb (Ser780) Intensity |

| 0 (Vehicle) | 1.00 |

| 10 | 0.75 |

| 100 | 0.30 |

| 500 | 0.10 |

Table 2: Effect of this compound on Phospho-pRb (Ser795) Levels

| This compound (nM) | Relative p-pRb (Ser795) Intensity |

| 0 (Vehicle) | 1.00 |

| 10 | 0.72 |

| 100 | 0.28 |

| 500 | 0.08 |

Table 3: Effect of this compound on Phospho-pRb (Ser807/811) Levels

| This compound (nM) | Relative p-pRb (Ser807/811) Intensity |

| 0 (Vehicle) | 1.00 |

| 10 | 0.80 |

| 100 | 0.35 |

| 500 | 0.12 |

Table 4: Effect of this compound on Total pRb Levels

| This compound (nM) | Relative Total pRb Intensity |

| 0 (Vehicle) | 1.00 |

| 10 | 0.98 |

| 100 | 0.95 |

| 500 | 0.92 |

Conclusion

This application note provides a detailed and robust protocol for the detection of total and phosphorylated pRb levels in response to this compound treatment. By following this protocol, researchers can effectively assess the pharmacodynamic effects of this compound and other CDK4/6 inhibitors on the pRb signaling pathway. The provided diagrams and data tables serve as a valuable resource for experimental planning and data interpretation. Accurate and reproducible measurement of pRb phosphorylation is essential for the preclinical and clinical development of this important class of cancer therapeutics.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Dalpiciclib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib (also known as SHR6390) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[1][3] this compound, like other CDK4/6 inhibitors, functions by preventing the phosphorylation of the retinoblastoma (Rb) protein.[3][4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby inhibiting the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][3] By inhibiting CDK4/6, this compound maintains Rb in its active state, leading to a G1 cell cycle arrest and suppression of tumor cell proliferation.[1][4] This targeted mechanism of action has shown significant promise, particularly in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[2][5]

Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[6] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the precise measurement of drug-induced effects on cell cycle progression. These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines treated with this compound using flow cytometry.

Data Presentation

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of BT474 breast cancer cells. The data is based on preclinical studies investigating the synergistic effects of this compound in combination with other targeted therapies. In these studies, the introduction of this compound significantly increased the proportion of cells in the G1 phase, demonstrating its efficacy in inducing cell cycle arrest.[5]

| Treatment Group | Cell Line | This compound Concentration (µM) | Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | BT474 | 0 | 48 | ~45% | ~40% | ~15% |

| This compound | BT474 | 8 (IC50) | 48 | Significantly Increased | Significantly Decreased | No Significant Change |

| Pyrotinib | BT474 | 0.01 | 48 | ~50% | ~35% | ~15% |

| Pyrotinib + this compound | BT474 | 8 | 48 | ~75% | ~15% | ~10% |

Note: The approximate percentages for the control and combination treatment groups are extrapolated from graphical representations in the cited literature.[5] The IC50 for this compound in BT474 cells was determined to be 8 µM.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for analyzing its effects on the cell cycle.

References

- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress of this compound in treatment of breast cancer [manu41.magtech.com.cn]

- 4. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound partially abrogates ER signaling activation induced by pyrotinib in HER2+HR+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

Application Notes and Protocols for Adjuvant Therapy Experimental Models with Dalpiciclib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] Dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a frequent event in hormone receptor-positive (HR+) breast cancer, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This leads to the sequestration of the E2F transcription factor, thereby halting the cell cycle at the G1 phase and inhibiting the growth of cancer cells.[1] Clinical evidence has demonstrated the efficacy of this compound in combination with endocrine therapy in both advanced and early-stage HR+/HER2- breast cancer.[2][3][4] These application notes provide a comprehensive overview of experimental models and protocols for evaluating this compound in an adjuvant therapy setting.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from clinical trials and preclinical studies involving this compound.

Table 1: Clinical Efficacy of Adjuvant this compound in the DAWNA-A Trial [5]

| Endpoint | This compound + Endocrine Therapy (n=2640) | Placebo + Endocrine Therapy (n=2634) | Hazard Ratio (95% CI) | p-value |

| Invasive Disease-Free Survival (iDFS) | 0.56 (0.43-0.71) | < 0.0001 | ||

| 24-month iDFS Rate | 94.7% | 90.2% | ||

| 36-month iDFS Rate | 89.1% | 86.2% |

Table 2: Safety Profile of Adjuvant this compound in the DAWNA-A Trial [5]

| Adverse Event (Grade 3 or 4) | This compound + Endocrine Therapy | Placebo + Endocrine Therapy |

| Neutropenia | 84.2% | Not specified |

| Leukopenia | 62.1% | Not specified |

| Serious Adverse Events | 5.8% | 6.7% |

Table 3: Efficacy of First-Line this compound in the DAWNA-2 Trial [3][6]

| Endpoint | This compound + Letrozole/Anastrozole | Placebo + Letrozole/Anastrozole | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (PFS) | 33.4 months | 19.3 months | 0.56 (0.44-0.72) |

| Objective Response Rate (ORR) | 59.7% | 49.7% |

Table 4: Preclinical and Phase I Dose-Finding Data for this compound

| Study Type | Model | Dose Range | Recommended Phase 2 Dose | Key Findings |

| Preclinical[1] | In vitro and xenograft models | Not specified | Not applicable | Demonstrated anti-tumor activity via Rb-dependent cytostasis. |

| Phase I[1][7] | Advanced HR+/HER2- Breast Cancer | 25-175 mg | 150 mg | Acceptable safety profile and dose-dependent plasma exposure. |

| Phase Ib[8] | Advanced HR+/HER2- Breast Cancer | 125-175 mg | 150 mg | Confirmed safety and efficacy in combination with endocrine therapy. |

Signaling Pathway and Experimental Workflow Diagrams

CDK4/6 Signaling Pathway

Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vivo Adjuvant Therapy Model

Caption: A representative workflow for an in vivo adjuvant therapy model using xenografts.

Logical Flow for Adjuvant Therapy Decision Making

Caption: A simplified logical flow for adjuvant therapy decision-making in HR+/HER2- breast cancer.

Experimental Protocols

Protocol 1: In Vivo Adjuvant Therapy Model with this compound using Orthotopic Xenografts

Objective: To evaluate the efficacy of this compound in preventing or delaying tumor recurrence and metastasis after surgical resection of the primary tumor in an orthotopic breast cancer mouse model.

Materials:

-

HR+/HER2- breast cancer cell line (e.g., MCF-7)

-

Female immunodeficient mice (e.g., NSG or BALB/c nude, 6-8 weeks old)

-

Matrigel

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Calipers

-

In vivo imaging system (optional, if using luciferase-tagged cells)

Procedure:

-

Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/50 µL.

-

Orthotopic Implantation: Anesthetize the mice. Inject 50 µL of the cell suspension into the fourth mammary fat pad.

-

Primary Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Surgical Resection: When primary tumors reach a volume of approximately 200-300 mm³, randomize the mice into treatment and control groups. Surgically resect the primary tumor under anesthesia.[9][10][11]

-

Adjuvant Treatment: One day post-surgery, begin adjuvant treatment.

-

Treatment Group: Administer this compound orally at a clinically relevant dose (e.g., 50-100 mg/kg, once daily) for a specified duration (e.g., 21 days on, 7 days off cycle). The dose may need to be optimized based on tolerability and efficacy in preliminary studies.

-

Control Group: Administer the vehicle control following the same schedule.

-

-

Monitoring for Recurrence and Metastasis: Monitor the mice for signs of tumor recurrence at the surgical site and for the development of metastases. If using luciferase-tagged cells, perform bioluminescent imaging weekly to monitor metastatic burden.

-

Endpoint Analysis: At the end of the study (defined by a predetermined time point or when mice in the control group show significant metastatic burden), euthanize the mice and perform the following analyses:

-

Quantify metastatic lesions in relevant organs (e.g., lungs, liver, bone).

-

Collect any recurrent tumors for further analysis.

-

Analyze tissues using immunohistochemistry for proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3).

-

Perform Western blot analysis on tumor lysates to assess the phosphorylation status of Rb and other relevant proteins in the CDK4/6 pathway.

-

Protocol 2: Immunohistochemistry for Ki-67 in Xenograft Tumors

Objective: To assess the proliferative index of tumor cells following this compound treatment.

Materials:

-

Paraffin-embedded tumor sections (5 µm)

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

3% Hydrogen peroxide

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody: anti-Ki-67 antibody

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[12]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a steamer or water bath at 95-100°C for 20-30 minutes).[13]

-

Peroxidase Blocking: Incubate the slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[12]

-

Blocking: Block non-specific binding by incubating the slides with a blocking solution for 30-60 minutes at room temperature.[12]

-

Primary Antibody Incubation: Incubate the slides with the primary anti-Ki-67 antibody (diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.[12]

-

Secondary Antibody Incubation: Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Detection: Wash the slides and apply the DAB substrate. Monitor the color development under a microscope.

-

Counterstaining: Counterstain the slides with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.

-

Analysis: Capture images using a microscope and quantify the percentage of Ki-67-positive cells.

Protocol 3: Western Blot for CDK4/6 Pathway Proteins in Tumor Lysates

Objective: To determine the effect of this compound on the phosphorylation of Rb and the expression of other key proteins in the CDK4/6 pathway.

Materials:

-

Frozen tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Rb (Ser807/811), anti-total Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

Procedure:

-

Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in adjuvant therapy models. The use of orthotopic xenograft models with surgical resection of the primary tumor closely mimics the clinical scenario of adjuvant treatment. The accompanying protocols for immunohistochemistry and Western blotting are essential for elucidating the pharmacodynamic effects of this compound on tumor cell proliferation and the CDK4/6 signaling pathway. These experimental models are crucial for further understanding the role of this compound in preventing breast cancer recurrence and for the development of more effective adjuvant treatment strategies.

References

- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esmo.org [esmo.org]

- 3. This compound Shows Continued Benefit in Advanced Breast Cancer Treatment - Conference Correspondent [conference-correspondent.com]

- 4. researchgate.net [researchgate.net]

- 5. onclive.com [onclive.com]

- 6. Addition of First-Line this compound to Letrozole or Anastrozole in Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 7. X-MOL [m.x-mol.com]

- 8. This compound in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Surgical Procedures and Methodology for a Preclinical Murine Model of De Novo Mammary Cancer Metastasis [jove.com]

- 10. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunohistochemical Staining of Ki67 [bio-protocol.org]

- 13. sysy-histosure.com [sysy-histosure.com]

Troubleshooting & Optimization

Improving Dalpiciclib solubility in DMSO for in vitro assays

Welcome to the technical support center for Dalpiciclib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro assays, with a specific focus on overcoming solubility challenges in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

This compound has been reported to have variable solubility in DMSO, which can be significantly improved with specific handling techniques. For the hydrochloride salt of this compound, a solubility of up to 5 mg/mL can be achieved by employing methods such as ultrasonication and warming the solution to 60°C[1]. Some suppliers offer pre-dissolved solutions at a concentration of 10 mM in DMSO[2]. However, it is crucial to note that the solubility can be greatly reduced if the DMSO is not fresh or has absorbed moisture[3].

Table 1: this compound Solubility in DMSO

| Compound Form | Solvent | Reported Concentration | Conditions Required |

|---|---|---|---|

| This compound hydrochloride | DMSO | 5 mg/mL (10.35 mM) | Ultrasonic and warming to 60°C[1] |

| this compound | DMSO | 10 mM | Available as a pre-made solution[2] |

Q2: I'm having trouble dissolving this compound in DMSO. What are the common causes?

Difficulty in dissolving this compound is a common issue that can often be traced back to the quality of the solvent.

-

DMSO Quality: The most frequent cause is the use of DMSO that has absorbed moisture. DMSO is highly hygroscopic and wet DMSO significantly reduces the solubility of many compounds, including this compound[3][4]. Always use fresh, anhydrous, research-grade DMSO.

-

Insufficient Energy Input: this compound may require physical assistance to dissolve fully. Without warming or sonication, the compound may not reach its maximum solubility and can appear as insoluble or as a suspension[1].

-